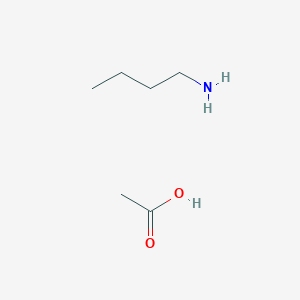

1-Butanamine, acetate (1:1)

Vue d'ensemble

Description

1-Butanamine, acetate (1:1), also known as butylamine acetate, is an organic compound with the chemical formula C6H15NO2. It is a derivative of butylamine, where the amine group is bonded to an acetate group. This compound is known for its applications in various chemical reactions and industrial processes.

Méthodes De Préparation

1-Butanamine, acetate (1:1) can be synthesized through several methods:

Reduction of Nitriles and Amides: One common method involves the reduction of nitriles or amides using reducing agents like lithium aluminum hydride (LiAlH4) to produce primary amines, which can then be reacted with acetic acid to form the acetate derivative

Alkylation of Ammonia or Amines: Another method involves the alkylation of ammonia or primary amines with alkyl halides, followed by reaction with acetic acid

Industrial Production: Industrially, 1-butanamine, acetate can be produced by the reaction of butanol with ammonia over alumina, followed by acetylation with acetic acid.

Analyse Des Réactions Chimiques

1-Butanamine, acetate (1:1) undergoes various chemical reactions:

Oxidation: It can be oxidized to form butanal or butanoic acid under specific conditions.

Reduction: Reduction reactions can convert it back to butylamine.

Substitution: It can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction

Major Products: The major products formed from these reactions include butanal, butanoic acid, and butylamine

Applications De Recherche Scientifique

Common Synthesis Techniques

1-Butanamine, acetate can be synthesized through several methods:

- Reduction of Nitriles and Amides: Utilizing reducing agents like lithium aluminum hydride (LiAlH4) to convert nitriles or amides into primary amines, which are then reacted with acetic acid.

- Alkylation of Ammonia or Amines: Involves alkylating ammonia or primary amines with alkyl halides followed by reaction with acetic acid.

- Industrial Production: Typically produced by reacting butanol with ammonia over alumina, followed by acetylation with acetic acid.

Chemistry

1-Butanamine, acetate serves as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. Its role in chemical reactions includes:

- Oxidation: Can be oxidized to form butanal or butanoic acid.

- Reduction: Can be reduced back to butylamine.

- Substitution Reactions: Undergoes nucleophilic substitution where the acetate group can be replaced by other nucleophiles.

Biology

In biological research, 1-butanamine, acetate is utilized in studying enzyme mechanisms and serves as a substrate in biochemical assays. It has been noted for its utility in:

- Investigating enzyme kinetics and mechanisms.

- Serving as a model compound for studying amine interactions in biological systems.

Industrial Applications

This compound is used in various industrial processes, including:

- Manufacture of Rubber Chemicals: Acts as an intermediate in producing rubber additives.

- Production of Dyes: Used in synthesizing dye compounds.

- Post-Harvest Treatments: Applied to harvested fruits to prevent decay during transport or storage.

Toxicological Studies

Research indicates that 1-butanamine derivatives exhibit specific pharmacological responses. For instance:

- In studies involving sec-butylamine acetate, it was observed that administration led to increased heart rate and blood pressure in animal models, suggesting sympathomimetic effects .

- Long-term studies on rats indicated a no-effect level of 1250 ppm for growth parameters, highlighting its safety profile at low doses .

Fungicidal Activity

Research has demonstrated the fungicidal properties of sec-butylamine derivatives against various post-harvest diseases. Studies show that these compounds effectively control decay in citrus fruits when applied at specific concentrations .

Unique Properties

1-Butanamine, acetate stands out due to its specific reactivity and structural characteristics that allow it to participate effectively in reactions where other amines may not be as effective.

Mécanisme D'action

The mechanism of action of 1-butanamine, acetate involves its interaction with various molecular targets:

Comparaison Avec Des Composés Similaires

1-Butanamine, acetate (1:1) can be compared with other similar compounds:

Similar Compounds: Similar compounds include methylamine, ethylamine, propylamine, and isobutylamine

Uniqueness: 1-Butanamine, acetate (1:1) is unique due to its specific structure and reactivity, which makes it suitable for certain chemical reactions and applications that other amines may not be as effective in

Activité Biologique

1-Butanamine, acetate (1:1), also known as butylammonium acetate, is a compound formed from the reaction between 1-butanamine and acetic acid. With a molecular formula of C₆H₁₅NO₂ and a molecular weight of approximately 115.2 g/mol, this compound exhibits unique biological properties due to its amine and acetate functional groups. Understanding its biological activity is essential for potential applications in pharmaceuticals, agrochemicals, and other fields.

1-Butanamine, acetate can be synthesized through various methods, including direct neutralization of butanamine with acetic acid. The resulting compound is typically a colorless liquid that can participate in various chemical reactions due to its functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅NO₂ |

| Molecular Weight | 115.2 g/mol |

| Appearance | Colorless liquid |

| Functional Groups | Amine, Acetate |

Antimicrobial Properties

Research indicates that 1-butanamine derivatives may possess antimicrobial activity. For instance, studies have shown that certain butylamine compounds exhibit significant inhibition against various bacterial strains. The acetate moiety may enhance the solubility and bioavailability of the amine, contributing to its efficacy.

Anti-inflammatory Effects

In addition to antimicrobial properties, some derivatives of butanamine have demonstrated anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Case Studies

- Antimicrobial Efficacy : A study analyzed the antimicrobial activity of several butanamine derivatives, including 1-butanamine, acetate (1:1). The results indicated that this compound had a notable inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting potential for use in developing antimicrobial agents .

- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties of butylamines. It was found that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating their potential role in treating inflammatory conditions .

Research Findings

Recent studies have highlighted various aspects of the biological activity of 1-butanamine, acetate (1:1):

- Cell Viability Assays : In vitro assays showed that concentrations of 100 µg/mL significantly reduced cell viability in certain cancer cell lines, suggesting cytotoxic effects that could be explored for anticancer therapies.

- Mechanistic Insights : The mechanism of action appears to involve modulation of cell signaling pathways associated with inflammation and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-butanamine, acetate (1:1), it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| n-Butylamine | C₄H₁₁N | Primary amine; used in industrial applications |

| sec-Butylamine | C₄H₉N | Secondary amine; different reactivity patterns |

| tert-Butylamine | C₄H₁₁N | Tertiary amine; known for steric hindrance effects |

Propriétés

IUPAC Name |

acetic acid;butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.C2H4O2/c1-2-3-4-5;1-2(3)4/h2-5H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTKCTMGEWVPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-36-7 | |

| Record name | 1-Butanamine, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.